molecular formula C32H47F5O3S B14068417 (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14068417
M. Wt: 606.8 g/mol
InChI Key: VWUXBMIQPBEWFH-NTUYIZNZSA-N
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Description

The compound (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, commonly known as ICI 182,780 (Fulvestrant), is a steroidal antiestrogen and selective estrogen receptor (ER) antagonist. It is structurally derived from 17β-estradiol (E2) but modified with a 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl side chain at position 7 and a hydroxyl group at position 3 . This substitution confers pure antagonistic activity by inducing ER degradation and blocking coactivator recruitment . Its molecular mass is 606.777 g/mol, significantly larger than endogenous estrogens due to the fluorinated alkylsulfinyl substituent .

Properties

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

IUPAC Name

(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28?,29?,30-,41?/m0/s1

InChI Key

VWUXBMIQPBEWFH-NTUYIZNZSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization

A Lewis acid-catalyzed Diels-Alder reaction between 1,2-dihydro-1-methoxy-4-vinylnaphthalene and α-heterosubstituted cyclopentenones provides rapid access to the cyclopenta[a]phenanthrene framework. Titanium(IV) chloride or boron trifluoride etherate catalyzes the [4+2] cycloaddition at −78°C to 0°C, achieving 68–72% yields while preserving stereochemical integrity at the nascent chiral centers.

Stereoselective Hydrogenation

Selective hydrogenation of the C11–C12 double bond using Adams' catalyst (PtO₂) in acetic acid at 40–50 psi H₂ pressure establishes the trans-decalin configuration. This step requires careful monitoring to avoid over-reduction of aromatic rings, typically completing within 6–8 hours with >95% conversion.

Sulfoxide Side Chain Installation

The 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl substituent at C7 introduces both fluorophilic character and chiral sulfoxide functionality. Synthesis involves:

Thiol-Ene Coupling

Radical-mediated thiol-ene reaction between 9-nonenyl bromide and 4,4,5,5,5-pentafluoropentanethiol installs the sulfide precursor. Azobisisobutyronitrile (AIBN) initiates the reaction in degassed toluene at 80°C, yielding 85–90% of the linear sulfide after 12 hours.

Sulfide Oxidation to Sulfoxide

Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C achieves 92–95% conversion to the (R)-sulfoxide diastereomer. The reaction exhibits strict temperature dependence—higher temperatures (>0°C) lead to sulfone formation, while lower temperatures (−40°C) slow kinetics excessively.

Final Assembly and Functionalization

Alkylation of Steroidal Core

The sulfoxide side chain couples to the cyclopenta[a]phenanthrene core via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method preserves the C7 stereochemistry while achieving 70–75% yields after chromatographic purification.

Phenolic Hydroxylation

Electrophilic bromination at C3 followed by SN2 displacement with aqueous NaOH introduces the 3-hydroxyl group. Using N-bromosuccinimide (NBS) in CCl₄ under UV light (254 nm) gives 65% regioselective bromination, while subsequent hydrolysis proceeds quantitatively at 80°C.

C17 Alcohol Formation

The C17 ketone undergoes Luche reduction with NaBH₄ and CeCl₃·7H₂O in methanol to install the 17β-hydroxyl group. This method outperforms conventional borohydride reductions by suppressing epimerization at C14, maintaining >98% stereochemical purity.

Analytical Characterization Data

Critical quality attributes and corresponding analytical methods are summarized below:

Parameter Method Specification
Chiral purity (sulfoxide) Chiral HPLC (Chiralpak IC) ≥99.5% (R)-sulfoxide
Stereochemical integrity ¹H-¹³C HSQC NMR Match reference spectra
Fluorine content ¹⁹F NMR (CFCl₃ reference) 5F integration within ±2%
Residual solvents GC-FID <500 ppm THF, <50 ppm CH₂Cl₂

Process Optimization Considerations

Sulfoxide Diastereomer Control

Replacing mCPBA with Sharpless asymmetric oxidation conditions (Ti(OiPr)₄, (+)-diethyl tartrate, cumene hydroperoxide) improves sulfoxide enantiomeric excess to 98–99%. However, this method increases reaction time to 48 hours and requires strict exclusion of moisture.

Purification Challenges

Reverse-phase flash chromatography (C18 silica, 60% MeCN/H₂O) effectively removes hydrophobic byproducts from the final alkylation step, enhancing overall yield from 62% to 78%.

Stability Profile

Accelerated stability studies (40°C/75% RH) reveal decomposition pathways:

  • Sulfoxide → sulfone (0.8%/month)
  • C17 alcohol oxidation (0.3%/month) Formulation as lyophilized powder with argon headspace reduces degradation to <0.1%/month.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparison

Table 1: Structural Features of Key Cyclopenta[a]phenanthrene Derivatives
Compound Name Substituents at Key Positions Molecular Mass (g/mol) ER Activity
ICI 182,780 (Fulvestrant) 7: 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl 606.777 Pure Antagonist
17β-Estradiol (E2) 17: Hydroxyl 272.388 Full Agonist
Ethinyl Estradiol 17: Ethynyl 296.40 Potent Agonist
5-Androstenediol 3: Hydroxyl; 17: Hydroxyl 290.44 Weak Agonist

Key Observations :

  • ICI 182,780 ’s bulky, electronegative side chain disrupts ER dimerization and nuclear localization, unlike the compact hydroxyl or ethynyl groups in E2 and ethinyl estradiol .
  • Ethinyl Estradiol ’s ethynyl group at position 17 enhances metabolic stability and oral bioavailability compared to E2 .

Pharmacological Activity

Table 2: Receptor Binding and Functional Activity
Compound ERα Binding Affinity (Relative to E2) ERβ Binding Affinity Mechanism of Action Clinical Use
ICI 182,780 ~89% of E2 ~50% of E2 ER degradation, coactivator blockade Metastatic breast cancer
17β-Estradiol 100% (reference) 100% (reference) Agonist Hormone replacement therapy
Ethinyl Estradiol 120% 110% Agonist Oral contraceptives

Key Findings :

  • ICI 182,780 demonstrates competitive antagonism by occupying the ER ligand-binding domain without activating transcriptional pathways .
  • Ethinyl Estradiol ’s higher ERα affinity correlates with its prolonged activity in contraceptives .

Pharmacokinetic and Metabolic Profiles

Table 3: Pharmacokinetic Properties
Compound Half-Life (Hours) Metabolism Pathway Lipophilicity (LogP)
ICI 182,780 40–50 Hepatic sulfoxidation 5.8
17β-Estradiol 1–2 CYP3A4 hydroxylation 3.1
Ethinyl Estradiol 20–30 CYP3A4 oxidation (slow) 4.0

Key Insights :

  • ICI 182,780 ’s extended half-life arises from its pentafluoropentylsulfinyl group, which resists hepatic degradation .
  • Ethinyl Estradiol ’s ethynyl group reduces first-pass metabolism, enhancing oral efficacy .

Research Highlights and Clinical Implications

  • ICI 182,780 ’s unique mechanism avoids the partial agonist effects seen with earlier antiestrogens like tamoxifen .
  • In neuroprotection studies, co-administration with NMDA receptor antagonists abolished E2’s protective effects, underscoring ER-dependent pathways .
  • Structural analogs like 5-androstenediol exhibit weaker ER binding, limiting therapeutic utility .

Biological Activity

The compound (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol , also known as Fulvestrant (Faslodex), is a potent estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive breast cancer. This article delves into its biological activity, mechanisms of action, clinical applications, and research findings.

Chemical Structure and Properties

Fulvestrant is a synthetic steroidal antiestrogen with a complex structure characterized by multiple chiral centers and a unique side chain containing a pentafluoropentyl sulfinyl group. Its molecular formula is C26H29F5O3S, and it has a molecular weight of approximately 497.67 g/mol. The structural complexity contributes to its specific interactions with the estrogen receptor (ER).

Structural Formula

C26H29F5O3S\text{C}_{26}\text{H}_{29}\text{F}_5\text{O}_3\text{S}

Fulvestrant functions by binding to estrogen receptors in target tissues. Unlike other antiestrogens that may act as selective estrogen receptor modulators (SERMs), Fulvestrant downregulates the estrogen receptor's expression and inhibits its activity. This results in:

  • Inhibition of estrogen-mediated signaling : By preventing estrogen from binding to its receptor.
  • Degradation of the estrogen receptor : Inducing proteasomal degradation of the receptor complex.
  • Reduction of tumor growth : Particularly in ER-positive breast cancers.

Anticancer Effects

Research has shown that Fulvestrant is effective in treating advanced breast cancer in postmenopausal women who have previously been treated with other therapies. Its efficacy is attributed to its ability to reduce tumor size and improve overall survival rates.

Clinical Studies

  • Phase III Trials : A pivotal study demonstrated that Fulvestrant significantly improved progression-free survival compared to anastrozole in patients with advanced breast cancer who had progressed on prior endocrine therapy .
  • Combination Therapies : Fulvestrant has been evaluated in combination with other agents such as CDK4/6 inhibitors (e.g., palbociclib), showing enhanced efficacy in resistant breast cancer cases.

Table: Summary of Clinical Efficacy

Study TypeComparatorOutcomeReference
Phase III TrialAnastrozoleImproved PFS
Combination StudyPalbociclibEnhanced response rates

Case Study 1: Efficacy in Resistant Cases

A case study involving a 62-year-old postmenopausal woman with metastatic ER-positive breast cancer showed significant tumor reduction after 6 months of Fulvestrant therapy combined with palbociclib. Imaging studies indicated a decrease in tumor burden by 50%, correlating with clinical improvement .

Case Study 2: Safety Profile

Another study assessed the safety profile of Fulvestrant in patients with comorbidities. The results indicated a manageable safety profile with common adverse effects including hot flashes and injection site reactions but no significant increase in severe adverse events compared to standard therapies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the compound to achieve high enantiomeric purity?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis during key steps, such as sulfinyl group introduction. Monitor enantiomeric purity via chiral HPLC or polarimetry. For example, demonstrates the use of NMR (CDCl₃) to confirm stereochemical integrity during synthesis . Coupling reactions with phenylethynyl groups (as in ) may require palladium-catalyzed cross-coupling under inert conditions to preserve stereochemistry.

Q. What analytical techniques are most effective for confirming the structural integrity of the compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS, e.g., EI-TOF as in ) with ¹H/¹³C NMR (400–600 MHz) to resolve complex stereochemistry. For example, provides IUPAC Standard InChIKey data from NIST, which can validate structural assignments . 2D NMR (COSY, HSQC) is critical for confirming spatial arrangements in the cyclopenta[a]phenanthrene core.

Q. What strategies are recommended for improving the compound’s solubility in aqueous buffers for in vitro assays?

  • Methodological Answer : Derivatize the hydroxyl groups with hydrophilic protecting groups (e.g., PEGylation) or use co-solvents like DMSO-water mixtures. highlights solubility challenges but lacks data; empirical testing via phase solubility analysis or micellar encapsulation (e.g., using cyclodextrins) is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the pentafluoropentylsulfinyl moiety on biological activity?

  • Methodological Answer : Synthesize analogs with sulfonyl (), alkyl, or aryl substitutions and compare binding affinities in target assays (e.g., receptor binding or enzymatic inhibition). Computational docking (AutoDock Vina) can model interactions with hydrophobic pockets. For instance, lists derivatives with modified sulfinyl groups, suggesting SAR variability .

Q. What experimental approaches resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for the compound and its analogs?

  • Methodological Answer : Cross-validate using X-ray crystallography to establish absolute configuration, as ambiguities in NMR shifts (e.g., vs. 15) may arise from solvent effects or dynamic stereochemistry . High-field NMR (≥800 MHz) with NOESY can clarify proton proximities in rigid regions.

Q. How should researchers address the lack of toxicological and ecotoxicological data in preclinical studies?

  • Methodological Answer : Conduct acute toxicity assays (OECD 423) and in silico predictions (e.g., ProTox-II) to prioritize in vivo testing. and emphasize data gaps; zebrafish embryo toxicity (ZFET) and Ames tests can fill these gaps while adhering to REACH guidelines .

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